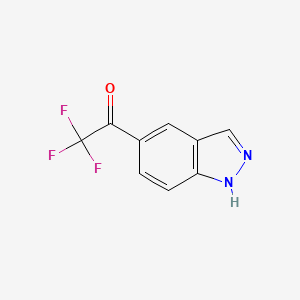![molecular formula C13H17ClN2O3S B1388878 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide CAS No. 942474-89-7](/img/structure/B1388878.png)
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide
Übersicht
Beschreibung
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide, also known as CMPP, is a chemical compound that is widely used in scientific research. It is a white powder with a molecular weight of 269.7 g/mol and a melting point of 106-108°C. CMPP is a member of the piperidine family, and is a derivative of piperidine carboxamide. CMPP has a variety of applications in scientific research, including synthesis and mechanism of action studies, as well as biochemical and physiological effects studies.
Wissenschaftliche Forschungsanwendungen
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain compounds, as well as to study the biochemical and physiological effects of certain compounds. 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has also been used to study the structure-activity relationships of certain compounds. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been used in synthesis studies and in the development of new drugs.
Wirkmechanismus
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play an important role in inflammation and pain. By inhibiting COX-2, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to reduce inflammation and pain in animal models. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation and pain. 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide has also been shown to reduce the production of certain cytokines, which are proteins involved in inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a relatively stable compound, which makes it suitable for long-term storage. However, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide in scientific research could be expanded in a number of ways. For example, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on inflammation and pain in humans. Additionally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on the immune system. 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could also be used to study the effects of certain compounds on the nervous system. Furthermore, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on the cardiovascular system. Finally, 1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide could be used to study the effects of certain compounds on cancer.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)10-4-5-12(11(14)7-10)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKJHXZDFOVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)
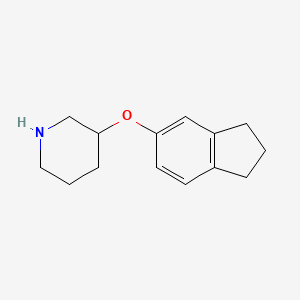
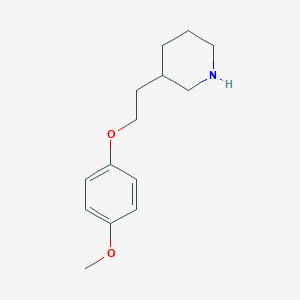
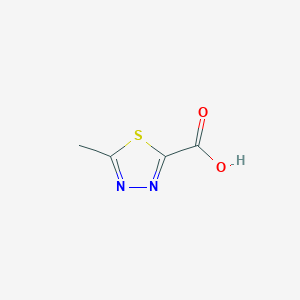
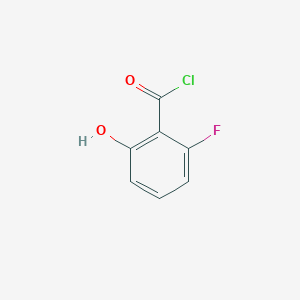

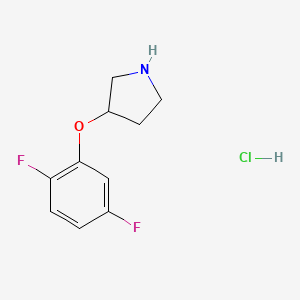
![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
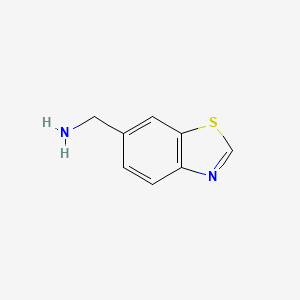
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)
